molecular formula C29H20ClN5O2S2 B2721530 N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE CAS No. 690961-96-7

N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2721530
CAS No.: 690961-96-7
M. Wt: 570.08
InChI Key: FKPFXARNBJASDB-UHFFFAOYSA-N
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Description

N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20ClN5O2S2/c1-37-22-13-9-18(10-14-22)23-15-25(19-5-3-2-4-6-19)32-28(24(23)16-31)38-17-26(36)33-29-34-27(39-35-29)20-7-11-21(30)12-8-20/h2-15H,17H2,1H3,(H,33,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPFXARNBJASDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE can be compared with other thiadiazole derivatives, such as:

Biological Activity

The compound N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfany}acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a thiadiazole ring and various functional groups that contribute to its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₉ClN₆OS₂
  • Molecular Weight : 352.82 g/mol
  • CAS Number : 690646-74-3

The compound's structure includes a 4-chlorophenyl group attached to the thiadiazole ring, which is known to enhance biological activity through interactions with various biological targets. The presence of the sulfanyl and cyano groups further diversifies its potential applications in pharmacology.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfany}acetamide have shown effectiveness against various bacteria and fungi.

Compound NameTarget OrganismInhibition Rate (%)Concentration (μg/mL)
Thiadiazole Derivative AXanthomonas oryzae30%100
Thiadiazole Derivative BFusarium graminearum56%100

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One study demonstrated that related thiadiazole derivatives exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 and HepG2. The structure-activity relationship (SAR) indicates that modifications to the phenyl rings can enhance anticancer efficacy.

CompoundCell LineIC₅₀ (μg/mL)
Compound 1MCF-710.10
Compound 2HepG25.36

While specific mechanisms for N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfany}acetamide have not been fully elucidated, its structural components suggest potential interactions with key biological pathways. The thiadiazole moiety is known for its role in targeting various enzymes and receptors involved in disease processes.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of several thiadiazole derivatives, including N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfany}acetamide against breast cancer cell lines. Results showed that modifications to the acetamide linker significantly improved cytotoxicity.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related compounds against pathogens affecting agricultural crops. The results indicated that certain derivatives exhibited higher inhibition rates compared to standard bactericides, suggesting their potential as alternative treatments in agriculture.

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